

An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hexylphenol**

Cat. No.: **B1211905**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol, an organic compound belonging to the alkylphenol family, is characterized by a phenol ring substituted with a hexyl group at the para position.^[1] This amphiphilic molecule, possessing both a hydrophilic phenolic head and a hydrophobic hexyl tail, exhibits a range of chemical and physical properties that make it a subject of interest in various scientific domains, including environmental science and materials research.^[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **4-Hexylphenol**.

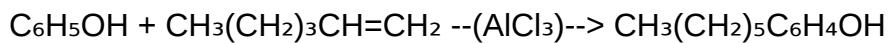
Chemical Structure

The molecular structure of **4-Hexylphenol** consists of a benzene ring bonded to a hydroxyl group (-OH) and a hexyl group (-C₆H₁₃) at the para (4-) position relative to the hydroxyl group.^{[1][2]} The presence of the hydroxyl group makes the phenolic part of the molecule polar and capable of hydrogen bonding, while the six-carbon alkyl chain imparts a nonpolar, hydrophobic character.^{[1][3]} This dual nature influences its solubility and other physical properties.

Caption: 2D structure of **4-Hexylphenol**.

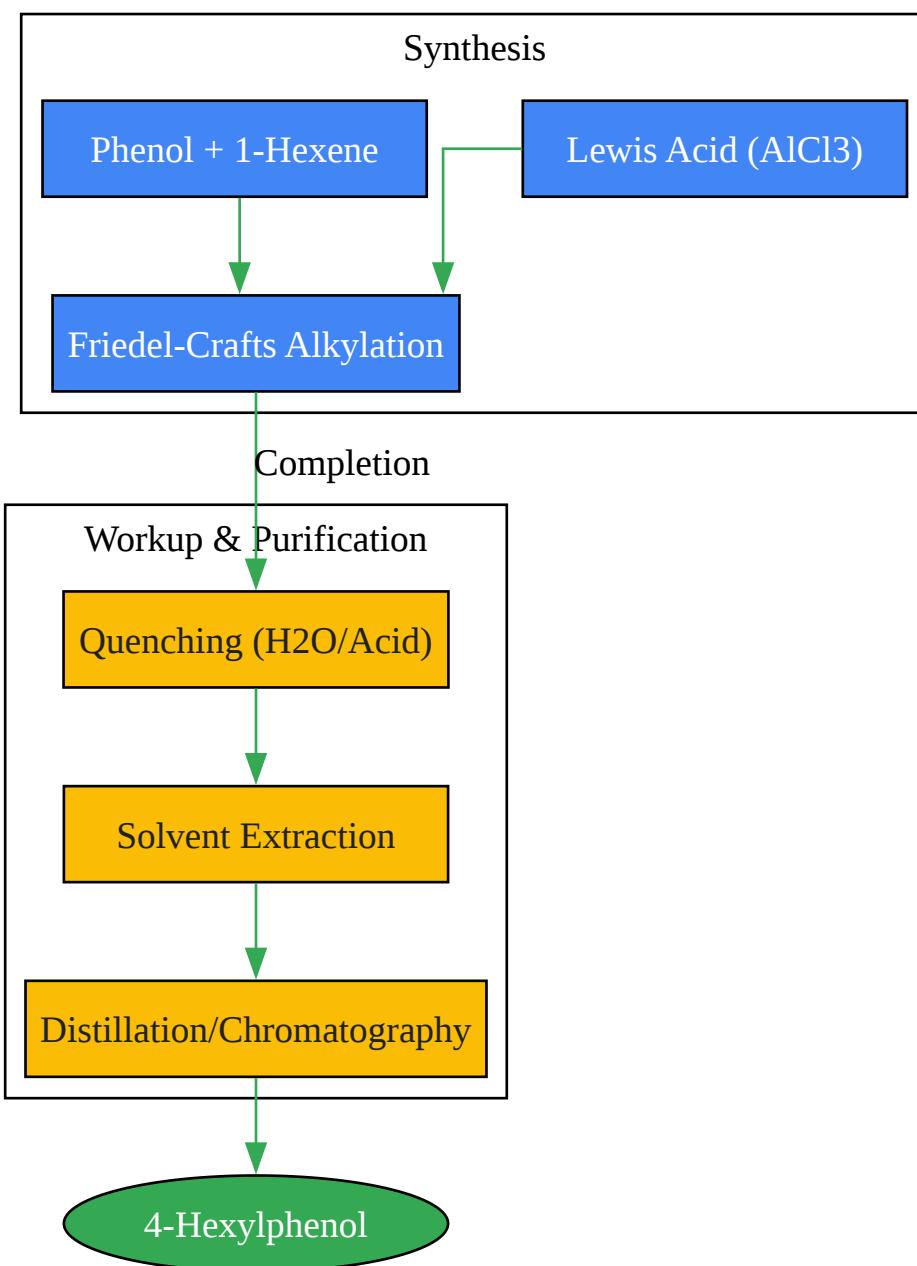
Physicochemical Properties

The physicochemical properties of **4-Hexylphenol** are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.


Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ O	[4][5][6]
Molecular Weight	178.27 g/mol	[4][5][7]
CAS Number	2446-69-7	[1][4][5][6]
Appearance	White to faintly yellow solid or clear liquid	[8]
Melting Point	23-32 °C	[4][9][10]
Boiling Point	270-281.2 °C at 760 mmHg	[1][5][6]
Density	~0.954 g/cm ³	[1][5][6]
Water Solubility	28.57 mg/L at 25 °C	[1][8]
Solubility in Organic Solvents	Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons	[1]
pKa	10.18 ± 0.15 (Predicted)	[8]
Flash Point	127 °C	[1]
Refractive Index	~1.514	[6]
Vapor Pressure	0.00212 mmHg at 25 °C	[6][8]

Experimental Protocols

Synthesis of 4-Hexylphenol via Friedel-Crafts Alkylation


The primary method for synthesizing **4-Hexylphenol** is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of phenol with 1-hexene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction:

General Methodology:

- Reactant Preparation: Phenol is dissolved in an appropriate inert solvent.
- Catalyst Addition: The Lewis acid catalyst (e.g., aluminum chloride) is added to the phenol solution under anhydrous conditions.
- Alkylation: 1-hexene is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
- Reaction Quenching: After the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
- Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **4-Hexylphenol**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of **4-Hexylphenol**.^{[4][9]}

- Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Stationary Phase: A C18 reversed-phase column is commonly used.
- Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the hexyl chain, and the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet.
 - ^{13}C NMR: The spectrum will display distinct signals for the carbon atoms of the benzene ring and the hexyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the alkyl chain and aromatic C=C stretching will also be present.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of **4-Hexylphenol**. The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (178.27 g/mol).

Safety and Handling

4-Hexylphenol is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Environmental Considerations

4-Hexylphenol is recognized as a potential endocrine disruptor and can have adverse effects on aquatic organisms.^[1] Its presence in the environment is a subject of ongoing research and monitoring.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Hexylphenol | 2446-69-7 [smolecule.com]
- 2. US4093667A - Preparation of 4-n-hexylresorcinol - Google Patents [patents.google.com]
- 3. 4-Hexylphenol = 98.0 HPLC 2446-69-7 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Hexylphenol | 2446-69-7 [chemnet.com]
- 6. 4-Hexylphenol | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-n-Hexylphenol [chembk.com]
- 8. echemi.com [echemi.com]
- 9. 4-Hexylphenol AldrichCPR 2446-69-7 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211905#4-hexylphenol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com